synthesis of 3-bromo-4-methyl-5-nitro-1H-indazole
synthesis of 3-bromo-4-methyl-5-nitro-1H-indazole
An In-Depth Technical Guide to the Synthesis of 3-bromo-4-methyl-5-nitro-1H-indazole
Authored by: A Senior Application Scientist
Foreword: The Significance of Substituted Indazoles
The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous pharmacologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone in modern medicinal chemistry. Specifically, substituted indazoles have demonstrated a wide range of therapeutic potential, including applications as potent inhibitors of kinases, modulators of nuclear receptors, and anti-cancer agents. The precise functionalization of the indazole ring is paramount in tuning the molecule's bioactivity, solubility, and metabolic stability. This guide provides a comprehensive, in-depth exploration of the synthesis of a specific, highly functionalized indazole derivative: 3-bromo-4-methyl-5-nitro-1H-indazole. The strategic placement of bromo, methyl, and nitro groups on the indazole core presents a unique synthetic challenge and offers a versatile platform for further chemical modifications, making it a valuable intermediate in drug discovery programs. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the underlying chemical principles.
Retrosynthetic Analysis and Strategic Approach
The necessitates a carefully planned approach to ensure the correct regiochemical placement of the substituents. A logical retrosynthetic analysis suggests that the final compound can be obtained through the electrophilic substitution of a pre-functionalized indazole core. Two primary routes are considered:
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Route A: Nitration of 3-bromo-4-methyl-1H-indazole.
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Route B: Bromination of 4-methyl-5-nitro-1H-indazole.
Considering the directing effects of the substituents on the indazole ring, the methyl group at the C4 position is an ortho-, para-director, while the bromine at C3 and the pyrazole ring itself have complex directing effects. The nitration of 3-bromo-4-methyl-1H-indazole is the more strategically sound approach. The bromine atom at C3 will deactivate the ring towards electrophilic substitution, but the activating effect of the methyl group at C4 will direct the incoming nitro group to the C5 position.
Therefore, this guide will focus on a two-step synthesis commencing from the commercially available 4-methyl-1H-indazole.
Overall Synthetic Workflow
Caption: Synthetic workflow for 3-bromo-4-methyl-5-nitro-1H-indazole.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the .
Materials and Instrumentation
| Reagent/Equipment | Specification |
| 4-methyl-1H-indazole | >98% purity |
| N-Bromosuccinimide (NBS) | >98% purity |
| Acetonitrile (ACN) | Anhydrous, >99.8% |
| Fuming Nitric Acid (HNO₃) | 90% |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% |
| Ethyl Acetate (EtOAc) | ACS grade |
| Hexanes | ACS grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | |
| Brine | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer and stir bars | |
| Ice bath | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Column chromatography setup | Silica gel (230-400 mesh) |
| Rotary evaporator | |
| ¹H and ¹³C NMR Spectrometer | 400 MHz or higher |
| Mass Spectrometer | ESI or APCI |
| Melting Point Apparatus |
Step 1: Synthesis of 3-bromo-4-methyl-1H-indazole
Reaction Scheme
Caption: Bromination of 4-methyl-1H-indazole.
Procedure
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To a solution of 4-methyl-1H-indazole (1.0 eq) in anhydrous acetonitrile (0.2 M), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by TLC (20% EtOAc/hexanes). The reaction is typically complete within 2-4 hours.
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Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
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Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%).
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Combine the fractions containing the desired product and evaporate the solvent to afford 3-bromo-4-methyl-1H-indazole as a solid.
Expected Outcome
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Appearance: White to off-white solid.
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Yield: Typically 85-95%.
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Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of 3-bromo-4-methyl-5-nitro-1H-indazole
Reaction Scheme
Caption: Nitration of 3-bromo-4-methyl-1H-indazole.
Procedure
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To a clean, dry round-bottom flask, add concentrated sulfuric acid. Cool the flask to 0 °C in an ice bath.
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Slowly add 3-bromo-4-methyl-1H-indazole (1.0 eq) to the cold sulfuric acid with stirring. Ensure the temperature remains below 5 °C.
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In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid at 0 °C.
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Add the nitrating mixture dropwise to the solution of the indazole in sulfuric acid, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC (30% EtOAc/hexanes).
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Carefully pour the reaction mixture onto crushed ice.
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Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
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Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Expected Outcome
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Appearance: Yellow solid.
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Yield: Typically 70-85%.
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Characterization Data:
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Melting Point: Literature values can be used for comparison.
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¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~14.0 (br s, 1H, NH), 8.1 (d, 1H), 7.8 (d, 1H), 2.6 (s, 3H, CH₃).
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¹³C NMR (DMSO-d₆, 100 MHz): Characteristic peaks for the aromatic carbons and the methyl carbon.
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Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M-H]⁻ or [M+H]⁺ to confirm the molecular weight.
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Mechanistic Insights and Rationale
Regioselectivity of Bromination
The bromination of 4-methyl-1H-indazole with N-bromosuccinimide proceeds via an electrophilic substitution mechanism. The C3 position of the indazole ring is the most electron-rich and sterically accessible position for electrophilic attack. The pyrazole portion of the bicyclic system strongly influences the electron density distribution, making C3 the preferential site for bromination.
Regioselectivity of Nitration
The subsequent nitration of 3-bromo-4-methyl-1H-indazole is a classic example of electrophilic aromatic substitution on a substituted benzene ring fused to a heterocyclic system. The directing effects of the existing substituents govern the position of the incoming nitro group.
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-CH₃ group at C4: The methyl group is an activating, ortho-, para-director. It will direct the incoming electrophile (NO₂⁺) to the C5 (ortho) and C7 (para) positions.
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-Br group at C3: The bromine atom is a deactivating, ortho-, para-director. However, its directing effect is weaker than that of the methyl group.
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Pyrazole ring: The fused pyrazole ring also influences the electron density of the benzene ring.
The strong activating and directing effect of the methyl group at C4 is the dominant factor, leading to the preferential substitution at the C5 position. The C7 position is sterically hindered by the adjacent pyrazole ring, making the C5 position the major product.
Caption: Mechanism of nitration.
Safety Precautions
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General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
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N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. Avoid inhalation of dust and contact with skin and eyes.
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Fuming Nitric Acid and Concentrated Sulfuric Acid: These are extremely corrosive and strong oxidizing agents. Handle with extreme care. Always add acid to water, never the other way around. The nitration reaction is highly exothermic and must be cooled properly to avoid uncontrolled reactions.
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Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
